Cas no 2418732-40-6 (5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate)

5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate structure
2418732-40-6 structure
商品名:5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate
CAS番号:2418732-40-6
MF:C13H17FN2O5S
メガワット:332.347885847092
CID:5359992
PubChem ID:165776396

5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate 化学的及び物理的性質

名前と識別子

    • Z4262554036
    • 5-[(2-methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate
    • 5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate
    • インチ: 1S/C13H17FN2O5S/c1-13(2)5-10(11(13)20-3)16-12(17)8-4-9(7-15-6-8)21-22(14,18)19/h4,6-7,10-11H,5H2,1-3H3,(H,16,17)
    • InChIKey: GTRSPQDNWUZLFU-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(OC1=CN=CC(=C1)C(NC1CC(C)(C)C1OC)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 519
  • トポロジー分子極性表面積: 103
  • 疎水性パラメータ計算基準値(XlogP): 1.5

5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26690111-1.0g
2418732-40-6 90%
1.0g
$0.0 2023-07-08
Enamine
EN300-26690111-1g
2418732-40-6 90%
1g
$0.0 2023-09-11

5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate 関連文献

5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridateに関する追加情報

Research Briefing on 5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate (CAS: 2418732-40-6)

In recent years, the compound 5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate (CAS: 2418732-40-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery.

The compound belongs to a class of sulfurofluoridate derivatives, which are increasingly recognized for their role as covalent inhibitors in targeting specific enzymes and proteins. Recent studies have highlighted its ability to selectively modify cysteine residues in target proteins, making it a promising candidate for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The presence of the methoxy-3,3-dimethylcyclobutyl group enhances its binding affinity and metabolic stability, as demonstrated in preclinical models.

A key breakthrough in the synthesis of 5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate was reported in a 2023 study, which described an optimized multi-step route yielding high purity and scalability. The synthetic approach involves the coupling of a pyridine-3-carboxylic acid derivative with a sulfurofluoridate precursor, followed by cyclobutyl group introduction under controlled conditions. This method has been instrumental in facilitating further pharmacological evaluations.

In vitro and in vivo studies have revealed that this compound exhibits potent inhibitory activity against several kinases involved in cell proliferation and immune response pathways. For instance, it demonstrated nanomolar IC50 values against Bruton's tyrosine kinase (BTK) and interleukin-1 receptor-associated kinase 4 (IRAK4), suggesting its potential as a dual-targeting agent. Structural elucidation via X-ray crystallography further confirmed its binding mode, providing a foundation for structure-activity relationship (SAR) optimization.

Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of 5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate. Recent pharmacokinetic studies indicate moderate oral bioavailability, necessitating further derivatization to improve absorption and half-life. Additionally, its off-target effects on other sulfhydryl-containing proteins warrant careful evaluation in future toxicity studies.

In conclusion, 5-[(2-Methoxy-3,3-dimethylcyclobutyl)carbamoyl]pyridin-3-yl sulfurofluoridate represents a promising scaffold for covalent drug discovery. Ongoing research aims to expand its therapeutic applications and address current limitations, positioning it as a potential lead compound for next-generation targeted therapies. Collaborative efforts between academia and industry will be critical to translating these findings into clinical candidates.

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